molecular formula C24H15N3O3 B8223883 5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde

5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde

Cat. No. B8223883
M. Wt: 393.4 g/mol
InChI Key: GJAJJEGWMDUKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde is a useful research compound. Its molecular formula is C24H15N3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

  • Carbonylation Reactions : Benzene-1,3,5-triyl triformate, a derivative of the compound , is used as a CO source in carbonylation reactions, highlighting its potential in synthetic organic chemistry (Jiang, Qi, & Wu, 2016).

Sensing and Detection

  • Selective Sensing of Picric Acid : Derivatives of benzene-1,3,5-triyl can function as fluorescent chemo-sensors with high selectivity, as demonstrated in the detection of picric acid (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Synthesis and Material Development

  • Synthesis of Bis(Pyrazol-5-ols) : The compound's derivative, 1,3,5-Tris(hydrogensulfato) benzene, is used as a catalyst in the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating its role in facilitating chemical reactions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

  • Fabrication of Metal Phosphonates : Utilized in the synthesis of new metal phosphonates, this compound shows potential in the development of materials with applications in gas adsorption (Tang et al., 2013).

Supramolecular Chemistry

  • Supramolecular Building Blocks : Benzene-1,3,5-tricarboxamide, a related compound, is a versatile building block in supramolecular chemistry with applications ranging from nanotechnology to biomedical fields (Cantekin, De Greef, & Palmans, 2012).

Chemical Structure and Reactivity Studies

  • Study of Triradicals : Research on tridehydrobenzene triradicals provides insights into the structure and reactivity of benzene derivatives, contributing to a deeper understanding of chemical bonding and reactions (Lardin, Nash, & Wenthold, 2002).

Pharmaceutical Applications

  • Synthesis of Azides : The compound's derivative has been used in the synthesis of azides, which have potential applications in the pharmaceutical industry (Hong, Ziaopei, & Boren, 1998).

Material Science

  • Formation of Layered Zirconium Phosphonate Frameworks : Its derivative is used in the synthesis of zirconium phosphonates with honeycomb-like structures, relevant in material science for their thermal stability and resistance to hydrolysis (Taddei et al., 2014).

properties

IUPAC Name

5-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3/c28-13-22-4-1-16(10-25-22)19-7-20(17-2-5-23(14-29)26-11-17)9-21(8-19)18-3-6-24(15-30)27-12-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJJEGWMDUKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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